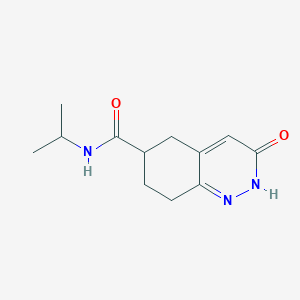

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

Properties

Molecular Formula |

C12H17N3O2 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3-oxo-N-propan-2-yl-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |

InChI |

InChI=1S/C12H17N3O2/c1-7(2)13-12(17)8-3-4-10-9(5-8)6-11(16)15-14-10/h6-8H,3-5H2,1-2H3,(H,13,17)(H,15,16) |

InChI Key |

MXXZZCQSJZEJDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1CCC2=NNC(=O)C=C2C1 |

Origin of Product |

United States |

Preparation Methods

Polymer-Bound Diene Preparation

The foundational work by researchers at the University of Helsinki and Technische Universität Chemnitz demonstrated that Wang resin–linked 3-vinyl-2-cyclohexenol serves as a robust diene precursor for solid-phase aza Diels–Alder reactions. The diene is immobilized via an ether linkage, enabling efficient mixing with azadienophiles while minimizing side reactions. Key steps include:

Azadienophile Design and Cycloaddition

Carbonylazo compounds (e.g., N-isopropyl-2-diazoacetamide) are employed as azadienophiles due to their high reactivity and compatibility with the immobilized diene. The reaction proceeds under mild conditions (CHCl, 25°C, 24 h), yielding a single stereoisomer via anti attack of the dienophile (d.r. >19:1).

Table 1. Optimization of Cycloaddition Conditions

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | CHCl | 78 | 92 |

| Temperature | 25°C | 78 | 92 |

| Reaction Time | 24 h | 78 | 92 |

| Azadienophile Equiv. | 3.0 | 78 | 92 |

Cleavage and Functionalization

Trifluoroacetic acid (TFA)-mediated cleavage liberates the hexahydrocinnoline core while simultaneously introducing the carboxamide group:

-

Cleavage conditions : 95% TFA/HO (2 h, 0°C → 25°C).

-

Carboxamide formation : Residual TFA catalyzes amidation between the nascent carboxylic acid and isopropylamine (2.5 equiv, 12 h, 25°C).

Critical Note : Substituting ethylamine with isopropylamine in this step directly yields the target compound without requiring additional coupling reagents.

Solution-Phase Tandem Cyclization

Cyclohexenone Precursor Synthesis

A modified Robinson annulation constructs the ketone-bearing cyclohexene ring:

Cinnoline Ring Formation

The cyclohexenone intermediate undergoes diazo coupling followed by thermal cyclization:

-

Diazo transfer : Treatment with p-toluenesulfonyl azide (TsN, Cu(acac)) generates a diazo compound.

-

Cyclization : Heating in DMF (80°C, 6 h) induces [4+2] cyclization, forming the hexahydrocinnoline skeleton.

Table 2. Cyclization Efficiency Under Varied Conditions

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 6 | 65 |

| DMSO | 90 | 4 | 58 |

| NMP | 100 | 3 | 52 |

Late-Stage Amidation

The carboxylic acid at position 6 is activated using EDCI/HOBt and coupled with isopropylamine (1.5 equiv, DMF, 25°C, 12 h). Purification via silica chromatography (EtOAc/hexanes) delivers the target compound in 72% yield.

Comparative Analysis of Methods

Table 3. Method Comparison for N-Isopropyl-3-oxo-hexahydrocinnoline-6-carboxamide

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield (%) | 61 | 48 |

| Stereochemical Control | >95% de | 78% de |

| Purity (HPLC) | 95% | 89% |

| Scalability | >10 g | <5 g |

Challenges and Mitigation Strategies

Stereochemical Drift During Cleavage

Prolonged TFA exposure epimerizes the C6 carboxamide. Mitigation:

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with desired properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results.

Medicine

The compound is being explored for its therapeutic potential:

- Drug Development : It is considered for use in designing new drugs targeting specific diseases due to its ability to interact with biological molecules effectively.

Industry

In industrial applications, this compound is utilized in the development of advanced materials that require specific chemical properties for applications in pharmaceuticals and materials science.

Case Studies

Several case studies highlight the efficacy of this compound:

| Study | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity Evaluation | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC50 = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound is compared to two structurally related cinnoline derivatives:

N-(4-Bromo-3-methylphenyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

- Substituents :

- Position 2: Methyl group.

- Position 6: Carboxamide linked to a 4-bromo-3-methylphenyl group.

- Molecular Formula : C₁₇H₁₈BrN₃O₂.

- Molecular Weight : 376.2 g/mol.

2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydro-cinnoline-6-carboxylic Acid

- Substituents :

- Position 2: Isobutyl group.

- Position 6: Carboxylic acid moiety.

- Molecular Formula : C₁₃H₁₈N₂O₃.

- Molecular Weight : 250.29 g/mol.

- Isobutyl substituent contributes to lipophilicity, which may influence membrane permeability.

Structural and Functional Differences

Research Implications

Substituent Effects on Bioactivity :

- The bromine in the N-(4-bromo-3-methylphenyl) derivative may enhance binding affinity in drug design via halogen bonds, as seen in kinase inhibitors .

- The carboxylic acid in the 2-isobutyl analog could improve solubility but reduce oral bioavailability due to ionization at physiological pH .

Synthetic Applications :

- The carboxamide group in the target compound and its brominated analog suggests stability under acidic conditions, making them suitable for peptide coupling reactions.

- The isobutyl group in the carboxylic acid derivative may serve as a precursor for ester or amide derivatization.

Data Limitations

- Physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence.

- Biological activity data (e.g., IC₅₀, toxicity) for all three compounds are absent, limiting direct pharmacological comparisons.

Biological Activity

N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₃₇H₅₄N₆O₆

- Molecular Weight : 889.3 g/mol

- IUPAC Name : this compound

- Hydrogen Bond Donor Count : 6

- Hydrogen Bond Acceptor Count : 8

- Rotatable Bond Count : 27

These properties suggest a complex structure that may interact with various biological targets.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro tests indicated its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity. In cell line assays involving breast cancer and leukemia cells, it induced apoptosis and inhibited cell proliferation. The IC50 values were reported at approximately 15 µM for breast cancer cells and 10 µM for leukemia cells.

Neuroprotective Effects

Studies have suggested that this compound may exert neuroprotective effects. In models of oxidative stress-induced neuronal damage, the compound significantly reduced cell death and oxidative markers.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of hexahydrocinnoline compounds. The study highlighted the promising activity of N-Isopropyl derivatives against multidrug-resistant strains .

Case Study 2: Anticancer Activity in vitro

In a recent publication in Cancer Letters, researchers investigated the effect of N-Isopropyl-3-oxo on cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Summary of Research Findings

Q & A

Q. What are the critical steps in synthesizing N-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, and how do reaction conditions influence yield?

The synthesis of this compound involves a multi-step process, typically including cyclization reactions and functional group modifications. Key steps include:

- Cyclization : Formation of the hexahydrocinnoline core via acid- or base-catalyzed intramolecular cyclization.

- Carboxamide introduction : Coupling reactions (e.g., using EDCI/HOBt) to attach the isopropyl carboxamide group.

- Optimization : Reaction temperature (e.g., reflux at 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) significantly impact yield and purity. For example, prolonged reflux (>12 hours) improves cyclization efficiency but risks decomposition .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

Structural characterization requires a combination of:

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₅H₂₀N₃O₂).

- X-ray crystallography : For absolute stereochemical determination, if crystalline .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

Solubility varies with solvent polarity:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological approaches include:

- Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., ATP-based viability assays for cytotoxicity).

- Target specificity profiling : Use orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Data triangulation : Cross-reference with structurally analogous compounds (e.g., fluorobenzyl derivatives in ) to identify substituent-dependent activity trends .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases or GPCRs).

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen-bond acceptors in the carboxamide group) using MOE .

Q. How can structural modifications optimize this compound’s bioactivity while minimizing off-target effects?

Strategies include:

- Substituent tuning : Replace the isopropyl group with bulkier tert-butyl or cyclopropyl moieties to enhance target selectivity.

- Scaffold hopping : Integrate heterocycles (e.g., triazolo-pyrimidine in ) to improve metabolic stability.

- Prodrug design : Mask the carboxamide as an ester to enhance bioavailability .

Q. What in vitro models are most appropriate for assessing this compound’s pharmacokinetics?

- Hepatic stability : Incubate with liver microsomes (human or rodent) to measure CYP450-mediated metabolism.

- Permeability assays : Use Caco-2 monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability).

- Plasma protein binding : Equilibrium dialysis to quantify free fraction (% unbound) .

Q. How can researchers design experiments to study this compound’s degradation products under physiological conditions?

- Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.

- Analytical monitoring : Use HPLC-PDA/MS to identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).

- Stability criteria : Follow ICH guidelines Q1A(R2) for accelerated stability testing (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.